
3-Hydroxy-12-methyltridecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-12-methyltridecanoic acid is an organic compound with the molecular formula C14H28O3. It is a hydroxy fatty acid, which means it contains both a hydroxyl group (-OH) and a carboxyl group (-COOH) attached to a long aliphatic chain. This compound is notable for its presence in the lipopolysaccharides of certain bacteria, such as Legionella pneumophila .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-12-methyltridecanoic acid can be achieved through various methods. One common approach involves the oxidation of natural oils followed by methylation. The process typically includes the following steps:
Oxidation: Natural oils are subjected to oxidation reactions to introduce hydroxyl groups.
Methylation: The oxidized product is then methylated to introduce the methyl group at the 12th carbon position.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation and methylation processes. These methods are optimized for high yield and purity, ensuring that the compound can be produced efficiently for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-12-methyltridecanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-Hydroxy-12-methyltridecanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its role in bacterial lipopolysaccharides and its impact on bacterial virulence.
Medicine: Investigated for its potential therapeutic properties and its role in modulating immune responses.
Industry: Utilized in the production of cosmetics, personal care products, and as a surfactant in various formulations
Mécanisme D'action
The mechanism of action of 3-Hydroxy-12-methyltridecanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with outer membrane receptor proteins in bacteria, influencing their structure and function.
Pathways Involved: It plays a role in the biosynthesis of lipopolysaccharides, which are crucial for bacterial cell wall integrity and virulence.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-20-methyldocosanoic acid: Another hydroxy fatty acid with a longer carbon chain.
2,3-Dihydroxy-12-methyltridecanoic acid: A dihydroxy fatty acid with additional hydroxyl groups.
Uniqueness
3-Hydroxy-12-methyltridecanoic acid is unique due to its specific structure and functional groups, which confer distinct chemical properties and biological activities. Its presence in bacterial lipopolysaccharides and its role in modulating immune responses make it a compound of significant interest in both research and industrial applications .
Propriétés
Numéro CAS |
73292-32-7 |
|---|---|
Formule moléculaire |
C14H28O3 |
Poids moléculaire |
244.37 g/mol |
Nom IUPAC |
3-hydroxy-12-methyltridecanoic acid |
InChI |
InChI=1S/C14H28O3/c1-12(2)9-7-5-3-4-6-8-10-13(15)11-14(16)17/h12-13,15H,3-11H2,1-2H3,(H,16,17) |
Clé InChI |
YSTVTLZLNSFGKB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCC(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


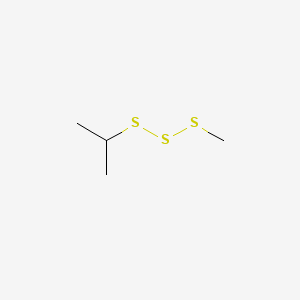
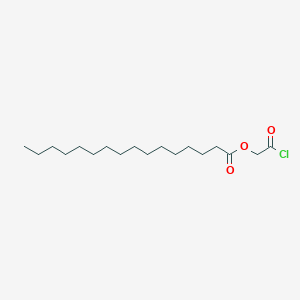
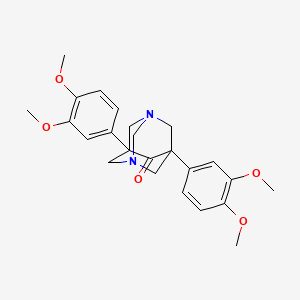

![2-amino-8-[amino(methyl)amino]-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14465128.png)
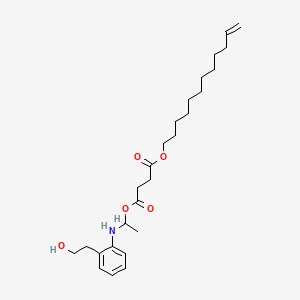
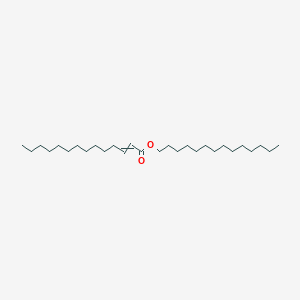
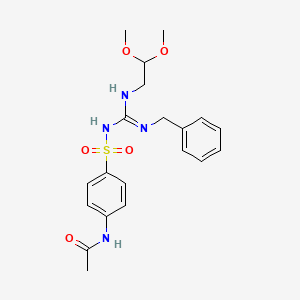
![4-ethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate](/img/structure/B14465156.png)
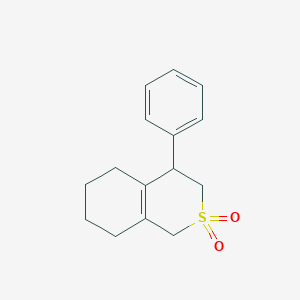
![1-[(Triethoxysilyl)methyl]piperazine](/img/structure/B14465174.png)
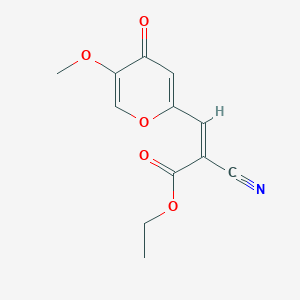
![N-[2-(Prop-2-en-1-yl)phenyl]methanesulfonamide](/img/structure/B14465183.png)
![Phenyl[tris(phenylsulfanyl)]silane](/img/structure/B14465189.png)
